molecular formula C14H14O4 B12990591 5-(4-Dimethoxymethyl-phenyl)-furan-2-carbaldehyde

5-(4-Dimethoxymethyl-phenyl)-furan-2-carbaldehyde

Cat. No.: B12990591
M. Wt: 246.26 g/mol
InChI Key: ZBALCELGQFEKMX-UHFFFAOYSA-N
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Description

5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O4 It is a furan derivative, characterized by a furan ring substituted with a 4-(dimethoxymethyl)phenyl group and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethoxymethyl)benzaldehyde and furan-2-carbaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.

    Reaction Steps: The key steps involve the formation of the furan ring and the introduction of the 4-(dimethoxymethyl)phenyl group. This can be achieved through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 5-(4-(Dimethoxymethyl)phenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-(Dimethoxymethyl)phenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and phenyl group may also contribute to the compound’s biological activity through interactions with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of a dimethoxymethyl group.

    5-(4-Hydroxyphenyl)furan-2-carbaldehyde: Similar structure but with a hydroxy group instead of a dimethoxymethyl group.

Uniqueness

5-(4-(Dimethoxymethyl)phenyl)furan-2-carbaldehyde is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[4-(dimethoxymethyl)phenyl]furan-2-carbaldehyde

InChI

InChI=1S/C14H14O4/c1-16-14(17-2)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-9,14H,1-2H3

InChI Key

ZBALCELGQFEKMX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C2=CC=C(O2)C=O)OC

Origin of Product

United States

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